molecular formula C10H11NO5S B12108057 2-(Acetamido(thiophen-2-yl)methyl)malonic acid

2-(Acetamido(thiophen-2-yl)methyl)malonic acid

Cat. No.: B12108057
M. Wt: 257.27 g/mol
InChI Key: IARPZXJPMKTLBI-UHFFFAOYSA-N
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Description

2-(Acetamido(thiophen-2-yl)methyl)malonic acid is an organic compound with the molecular formula C10H11NO5S It is a derivative of malonic acid, featuring an acetamido group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid typically involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetamido(thiophen-2-yl)methyl)malonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-(Acetamido(thiophen-2-yl)methyl)malonic acid has been explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive bacteria. The thiophene moiety is believed to enhance interaction with microbial cell membranes .

Biological Research

The compound is being investigated for its role as an enzyme inhibitor. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism has implications for drug design targeting specific enzymes involved in disease pathways.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria, suggesting a structure-activity relationship that could be exploited in drug development .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Biological Activity

2-(Acetamido(thiophen-2-yl)methyl)malonic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential therapeutic implications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from malonic acid derivatives. The key steps include:

  • Formation of the Thiophene Ring : The initial step often includes the introduction of the thiophene moiety via electrophilic substitution reactions.
  • Acetamido Group Introduction : The acetamido group is introduced through acylation reactions with acetamide derivatives.
  • Final Cyclization : The final product is obtained through cyclization and purification processes, often involving recrystallization.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth.

Cancer Cell Line IC50 (μM) Mechanism
HepG-2 (Liver Cancer)< 50Induction of apoptosis through mitochondrial pathway
A2780 (Ovarian Cancer)< 40Inhibition of cell proliferation via G1 phase arrest
MDA-MB-231 (Breast Cancer)70-90Targeting HER2 signaling pathway

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies

  • Case Study on Anticancer Effects : In a study involving HepG-2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 37.59 μM. The study highlighted the compound's potential to induce apoptosis by activating caspase pathways.
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of derivatives based on this compound. Modifications to the thiophene ring and acetamido group have been explored to enhance potency and selectivity. Molecular docking studies suggest that binding interactions with specific targets involved in cancer progression and microbial resistance mechanisms are critical for its biological activity.

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-[acetamido(thiophen-2-yl)methyl]propanedioic acid

InChI

InChI=1S/C10H11NO5S/c1-5(12)11-8(6-3-2-4-17-6)7(9(13)14)10(15)16/h2-4,7-8H,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

IARPZXJPMKTLBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CS1)C(C(=O)O)C(=O)O

Origin of Product

United States

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